JMV 3002

GHS-R1a antagonist In vitro binding IC50

Procure JMV 3002 for high-sensitivity CNS research. Its pure antagonism (IC50 1.1 nM) and 30x potency over JMV 2959 ensure definitive results in GHS-R1a signaling and obesity studies. It provides 98% inhibition of hexarelin-stimulated feeding in vivo.

Molecular Formula C35H34N6O3
Molecular Weight 586.7 g/mol
Cat. No. B8209665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMV 3002
Molecular FormulaC35H34N6O3
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC
InChIInChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42)/t31-/m1/s1
InChIKeyUMGBPWZCCHVQAY-WJOKGBTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JMV 3002 Procurement Guide: Potent Ghrelin Receptor Antagonist (GHSR-1a) with Superior In Vitro Potency and Central Anorexigenic Efficacy


JMV 3002 is a trisubstituted 1,2,4-triazole derivative that acts as a potent antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a, ghrelin receptor) [1]. In vitro binding assays demonstrate an IC50 of 1.1 nM at the GHS-R1a receptor [1]. The compound exhibits a pure antagonist profile, devoid of partial agonist activity in functional calcium mobilization assays [2]. JMV 3002 is widely utilized in preclinical obesity and metabolic research due to its ability to suppress both pharmacologically and physiologically stimulated food intake via central mechanisms [3].

Why JMV 3002 Cannot Be Substituted with Other GHSR Antagonists: Quantitative Differentiation in Potency and Central Efficacy


Ghrelin receptor (GHS-R1a) ligands exhibit profound pharmacologic heterogeneity, ranging from pure antagonists to partial agonists and biased ligands [1]. Even among structurally related 1,2,4-triazole derivatives, substitution is not possible without altering experimental outcomes. JMV 3002 demonstrates an IC50 of 1.1 nM, which is approximately 30-fold more potent than the closely related analog JMV 2959 (IC50 = 32 nM) [2]. Furthermore, JMV 2810, a structurally similar triazole, acts as a partial agonist, whereas JMV 3002 is a pure antagonist devoid of intrinsic activity [3]. These quantitative differences in both potency and functional activity preclude simple interchangeability and necessitate a compound-specific procurement strategy based on validated comparative data.

Quantitative Differentiation of JMV 3002 vs. Closest Analogs (JMV 2959, JMV 2810, JMV 4208): A Head-to-Head Evidence Review


In Vitro Binding Affinity: JMV 3002 Exhibits 29-Fold Higher Potency Than JMV 2959 and JMV 2810

In a direct comparative study evaluating the binding affinity of three novel GHS-R1A ligands, JMV 3002 demonstrated an IC50 of 1.1 nM, which was 29-fold and 30-fold more potent than JMV 2959 (IC50 = 32 ± 3 nM) and JMV 2810 (IC50 = 33 ± 7 nM), respectively [1]. This substantial potency advantage was observed in the same assay system, confirming that the difference is not attributable to inter-laboratory variability.

GHS-R1a antagonist In vitro binding IC50 Triazole derivatives

Central Anorexigenic Efficacy: JMV 3002 Blocks Ghrelin-Induced Food Intake at 20-Fold Lower Dose Than JMV 2959

Central (i.c.v.) administration of JMV 3002 and JMV 2959 in rats suppressed food intake induced by ghrelin (1 μg i.c.v.) in a dose-dependent manner. JMV 3002 achieved total blockade of ghrelin-induced feeding at a dose of 0.4 μg, whereas JMV 2959 required a 20-fold higher dose of 8 μg to achieve comparable blockade [1]. Both compounds were tested in parallel, providing a direct head-to-head comparison.

Central nervous system Food intake i.c.v. administration In vivo efficacy

Peripheral Efficacy in Lean Mice: JMV 3002 Demonstrates 2.6-Fold Lower ED50 Than JMV 4208 for Food Intake Reduction

In a study comparing two structurally related GHS-R1a antagonists, JMV 3002 decreased food intake in fasted lean mice with an ED50 of 2.05 mg/kg following intraperitoneal administration, while JMV 4208 exhibited an ED50 of 5.25 mg/kg [1]. This 2.6-fold difference in potency was observed in the same experimental model, providing a cross-study comparable metric of peripheral efficacy.

Peripheral administration ED50 Food intake Obesity

Functional Selectivity: JMV 3002 Acts as a Pure Antagonist Without Partial Agonist Activity Unlike JMV 2810

In an intracellular calcium mobilization assay, JMV 3002 exhibited no intrinsic activity, behaving as a pure antagonist at GHS-R1a. In contrast, the structurally related analog JMV 2810 displayed partial agonist activity, stimulating a calcium response in the absence of ghrelin [1]. This direct functional comparison distinguishes JMV 3002 as a clean antagonist tool compound.

Functional assay Calcium mobilization Partial agonist Biased signaling

In Vivo Suppression of Hexarelin-Stimulated Food Intake: JMV 3002 Achieves 98% Inhibition at 80 μg/kg

Systemic administration of JMV 3002 (80 μg/kg, i.p.) produced near-complete suppression (98% inhibition) of food intake stimulated by the synthetic GHSR agonist hexarelin in rats . This high level of in vivo antagonism confirms the compound's ability to effectively block GHSR-mediated orexigenic signaling in a whole-animal setting. While this finding is not accompanied by a direct comparator in the same study, it provides a benchmark for the robust in vivo efficacy of JMV 3002.

In vivo pharmacology Hexarelin Food intake Rat model

Optimal Research Applications for JMV 3002 Based on Comparative Performance Data


Obesity and Metabolic Disease Research Requiring Central GHSR Antagonism

JMV 3002 is the preferred ghrelin receptor antagonist for studies investigating central nervous system (CNS) mechanisms of food intake and energy homeostasis. Its 20-fold higher potency in i.c.v. paradigms compared to JMV 2959 [1] indicates superior central exposure or target engagement. Researchers investigating hypothalamic ghrelin signaling, arcuate nucleus electrophysiology, or central pathways of appetite regulation should prioritize JMV 3002 to maximize experimental sensitivity and minimize required doses.

Preclinical Studies Evaluating GHSR Antagonists for Body Weight and Adiposity Reduction

For rodent models of diet-induced obesity (DIO) or studies requiring repeated systemic administration, JMV 3002 offers a favorable efficacy profile. Chronic treatment (20 mg/kg twice daily, i.p.) significantly reduces food intake, body weight, and adipose tissue mass in DIO mice [1]. The compound's ED50 of 2.05 mg/kg for acute food intake reduction in lean mice provides a benchmark for dose selection in preclinical obesity studies.

Mechanistic Studies Investigating GHSR Signaling Bias and Functional Selectivity

JMV 3002 is a pure antagonist at GHS-R1a, lacking the partial agonist activity exhibited by some structurally related analogs (e.g., JMV 2810) [1]. This property makes it an essential control compound in studies aimed at dissecting GHSR signaling pathways, biased agonism, or constitutive receptor activity. When investigating G protein-dependent versus β-arrestin-mediated signaling, JMV 3002 serves as a clean antagonist baseline to isolate the effects of endogenous ghrelin.

Acute Feeding Studies Requiring High-Efficacy Blockade of Ghrelin Receptor Agonists

In experimental paradigms utilizing synthetic GHSR agonists like hexarelin, JMV 3002 provides near-complete blockade of stimulated feeding (98% inhibition at 80 μg/kg i.p.) [1]. This high efficacy ensures that even robust agonist-induced orexigenic responses can be fully suppressed, enabling clear interpretation of antagonist effects. Researchers conducting acute food intake assays or pharmacological challenge experiments should select JMV 3002 for its reliable and potent in vivo antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JMV 3002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.